molecular formula C12H12F2N2O B8130973 1-(3,5-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

1-(3,5-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

Cat. No.: B8130973
M. Wt: 238.23 g/mol
InChI Key: MMKGOSKFHVEGTQ-UHFFFAOYSA-N
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Description

1-(3,5-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is an organic compound that features a pyrazole ring substituted with a 3,5-difluorobenzyl group and two methyl groups

Preparation Methods

The synthesis of 1-(3,5-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol typically involves the reaction of 3,5-difluorobenzyl bromide with 3,5-dimethylpyrazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

1-(3,5-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, often in the presence of catalysts or under specific temperature and pressure conditions.

Scientific Research Applications

1-(3,5-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery programs.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-(3,5-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the pyrazole ring and the 3,5-difluorobenzyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]-3,5-dimethylpyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O/c1-7-12(17)8(2)16(15-7)6-9-3-10(13)5-11(14)4-9/h3-5,17H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKGOSKFHVEGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC(=C2)F)F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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